Amyloid-beta Precursor Protein Binding Affinity: Potency Signal from BindingDB
The target compound is reported in BindingDB (BDBM50276883, linked to CHEMBL4175800) with a Ki of 4.31 nM against the Amyloid-beta precursor protein (Human), measured via inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1-40) [1]. This places the compound in the low nanomolar potency range characteristic of high-affinity amyloid-binding benzothiazoles. However, the canonical SMILES associated with CHEMBL4175800 does not correspond to the target structure, making this data provisional. No quantitative comparator data for closely related 4,7-dimethylbenzothiazole analogs are available in the same assay system, precluding a head-to-head potency ranking.
| Evidence Dimension | Binding Affinity (Ki) for Amyloid-beta Precursor Protein |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | Class-level benchmark: known high-affinity benzothiazole amyloid ligands (e.g., Pittsburgh Compound B analogs) typically exhibit Ki values in the 1–10 nM range. No direct comparator data available for this specific scaffold. |
| Quantified Difference | Not calculable — lack of matched-pair comparator in identical assay |
| Conditions | Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1-40) (unknown origin), 3 hrs incubation, NaI well counting (BindingDB Assay ID linked to ChEMBL). |
Why This Matters
A Ki of 4.31 nM suggests high-affinity engagement with the amyloid-beta target, which is a prerequisite for both imaging probe development and therapeutic intervention in Alzheimer's disease; procurement decisions should verify this annotation against the correct compound structure.
- [1] BindingDB. BDBM50276883 (CHEMBL4175800). Ki = 4.31 nM for Amyloid-beta precursor protein (Human). Curated by ChEMBL / Jain University. Accessed May 2026. View Source
